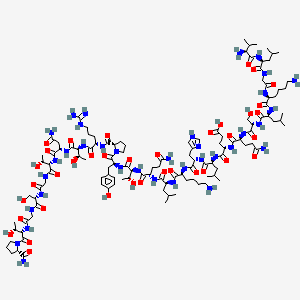

Calcitonin (8-32), salmon

Description

Propriétés

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H198N36O37/c1-56(2)42-74(146-113(187)92(125)60(9)10)98(172)131-50-88(166)135-68(22-15-17-37-120)100(174)142-77(45-59(7)8)108(182)149-82(54-157)111(185)140-71(31-34-85(122)163)102(176)138-73(33-36-91(169)170)103(177)144-76(44-58(5)6)107(181)145-78(47-66-49-129-55-134-66)109(183)137-69(23-16-18-38-121)101(175)143-75(43-57(3)4)106(180)139-72(32-35-86(123)164)105(179)153-95(63(13)160)116(190)148-80(46-65-27-29-67(162)30-28-65)117(191)155-41-21-26-84(155)112(186)141-70(24-19-39-130-119(127)128)104(178)152-94(62(12)159)115(189)147-79(48-87(124)165)110(184)151-93(61(11)158)114(188)133-51-89(167)136-81(53-156)99(173)132-52-90(168)150-96(64(14)161)118(192)154-40-20-25-83(154)97(126)171/h27-30,49,55-64,68-84,92-96,156-162H,15-26,31-48,50-54,120-121,125H2,1-14H3,(H2,122,163)(H2,123,164)(H2,124,165)(H2,126,171)(H,129,134)(H,131,172)(H,132,173)(H,133,188)(H,135,166)(H,136,167)(H,137,183)(H,138,176)(H,139,180)(H,140,185)(H,141,186)(H,142,174)(H,143,175)(H,144,177)(H,145,181)(H,146,187)(H,147,189)(H,148,190)(H,149,182)(H,150,168)(H,151,184)(H,152,178)(H,153,179)(H,169,170)(H4,127,128,130)/t61-,62-,63-,64-,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,92+,93+,94+,95+,96+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQBOYYGZCRRKW-LPJWDPCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H198N36O37 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2725.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Calcitonin (8-32), Salmon

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salmon calcitonin (8-32) (sCT(8-32)) is a truncated analog of salmon calcitonin (sCT), a 32-amino acid peptide hormone. It is widely utilized in research as a potent and selective antagonist of the calcitonin receptor (CTR)[1][2]. The calcitonin receptor, a member of the Class B G protein-coupled receptor (GPCR) family, plays a crucial role in calcium homeostasis and bone metabolism[1][3][4]. Understanding the antagonistic mechanism of sCT(8-32) is pivotal for research into osteoporosis, hypercalcemia, and other metabolic bone disorders. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and cellular effects governed by sCT(8-32).

The Calcitonin Receptor (CTR)

The primary target of sCT(8-32) is the calcitonin receptor. The CTR is predominantly expressed on the surface of osteoclasts, the primary cells responsible for bone resorption[1][2][5]. The binding of an agonist, such as native calcitonin, to the CTR initiates a conformational change that triggers intracellular signaling cascades, ultimately leading to the inhibition of osteoclast activity[5]. The CTR can also associate with Receptor Activity-Modifying Proteins (RAMPs) to form amylin receptors, broadening its physiological roles[1][4].

Mechanism of Action of sCT(8-32) as an Antagonist

As a competitive antagonist, sCT(8-32) binds to the calcitonin receptor at the same site as the endogenous agonist but fails to induce the necessary conformational change for receptor activation. This binding is characterized as rapidly and completely reversible[2]. By occupying the receptor's binding pocket, sCT(8-32) effectively blocks the binding of agonists like salmon calcitonin, thereby inhibiting their biological effects. Deletion of the initial seven N-terminal amino acids from the full sCT peptide is critical for this antagonistic activity[3].

Signaling Pathways Modulated by the Calcitonin Receptor

Activation of the calcitonin receptor by an agonist initiates signaling through multiple G protein-dependent pathways. As an antagonist, sCT(8-32) blocks these downstream effects.

Adenylyl Cyclase/cAMP/PKA Pathway

The canonical signaling pathway for the calcitonin receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G protein. Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP)[4][5][6][7][8]. Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the physiological response[5][8]. Studies have shown that salmon calcitonin can induce a tenfold increase in cellular cAMP content[8].

Phospholipase C/IP3/DAG Pathway

In addition to the cAMP pathway, the calcitonin receptor can also couple to the Gq alpha subunit, leading to the activation of Phospholipase C (PLC)[9][10][11]. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol[9]. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates a distinct set of substrate proteins.

Effect on Osteoclasts

The primary physiological consequence of calcitonin receptor activation is the potent inhibition of osteoclast-mediated bone resorption[1][2][5][12]. Agonist binding induces rapid and dramatic changes in the osteoclast cytoskeleton, leading to the loss of the ruffled border, a specialized membrane structure essential for bone resorption[5]. This cellular inactivation is a key mechanism by which calcitonin protects bone mass. As an antagonist, sCT(8-32) prevents this inhibitory effect, allowing osteoclast resorption to proceed in the presence of calcitonin agonists.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of calcitonin analogs with the calcitonin receptor.

Table 1: Binding Affinities of Calcitonin Analogs to the Calcitonin Receptor

| Ligand | Receptor | Cell Line | Assay Type | Ki (nM) | Reference |

| Salmon Calcitonin (sCT) | Human CTR | COS-7 | Radioligand Binding | ~0.44 | [13] |

| Human Calcitonin (hCT) | Human CTR | COS-7 | Radioligand Binding | ~5.4 | [13] |

| sCT(8-32) | Rat C1a CTR | HEK-293 | Radioligand Binding | 10-fold lower affinity than sCT | [2] |

Table 2: Functional Potencies of Calcitonin Analogs

| Ligand | Response Measured | Cell Line | EC50 | Reference |

| Salmon Calcitonin | cAMP Production | CHO-m | ~29.6 pM | [14] |

| Salmon Calcitonin | cAMP Production | Human CTR transfected cells | 0.06 nM | [9] |

| Salmon Calcitonin | Calcium Mobilization | Human CTR transfected cells | 6 nM | [9] |

| Human Amylin | cAMP Production | Human CTR transfected cells | 0.7 nM | [9] |

| Human CGRP | cAMP Production | Human CTR transfected cells | 8 nM | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of sCT(8-32) and its effects.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to the calcitonin receptor.

References

- 1. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Calcitonin receptor - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Calcitonin Salmon? [synapse.patsnap.com]

- 6. innoprot.com [innoprot.com]

- 7. mdpi.com [mdpi.com]

- 8. 3,5 cyclic adenosine monophosphate mediates the salmon calcitonin-induced increase in hypothalamic tyrosine hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intracellular calcium increases mediated by a recombinant human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phospholipase D- and protein kinase C isoenzyme-dependent signal transduction pathways activated by the calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of phospholipase C-beta1 via Galphaq/11 during calcium mobilization by calcitonin gene-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Calcitonin, human – Agonist of the calcitonin receptor CTR - SB PEPTIDE [sb-peptide.com]

- 14. researchgate.net [researchgate.net]

The Antagonistic Profile of Salmon Calcitonin Fragment (8-32): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salmon calcitonin fragment (8-32) (sCT(8-32)) is a C-terminal truncated analog of salmon calcitonin, a 32-amino acid peptide hormone. This fragment, lacking the first seven N-terminal amino acids, has been extensively characterized as a competitive antagonist at both calcitonin (CT) and amylin (AMY) receptors.[1][2] Its utility as a research tool has been pivotal in elucidating the physiological roles of calcitonin and amylin, particularly in the regulation of calcium homeostasis, glucose metabolism, and pancreatic hormone secretion.[3][4] This document provides a comprehensive technical guide on the core functions of sCT(8-32), including its mechanism of action, impact on intracellular signaling, and detailed experimental protocols for its characterization.

Core Function: Competitive Antagonism

The primary function of sCT(8-32) is its ability to bind to calcitonin and amylin receptors without eliciting a downstream signaling cascade. The N-terminal region (residues 1-7) of the full-length salmon calcitonin peptide is essential for receptor activation.[2][5] By lacking this activation domain, sCT(8-32) acts as a competitive antagonist, effectively blocking the binding and subsequent action of endogenous agonists like calcitonin and amylin.[2][3]

The calcitonin receptor (CTR) and amylin receptors (AMYRs) are members of the Class B G protein-coupled receptor (GPCR) family. Amylin receptors are unique in that they are heterodimers, formed by the association of the calcitonin receptor with one of three receptor activity-modifying proteins (RAMPs), which generate the AMY1, AMY2, and AMY3 receptor subtypes.[1][6] sCT(8-32) exhibits broad antagonistic activity across these receptor subtypes, although with varying potencies.[1][6]

Signaling Pathways Modulated by sCT(8-32)

The primary signaling pathway activated by both calcitonin and amylin receptors is the Gαs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][6][7][8] As a competitive antagonist, sCT(8-32) inhibits this agonist-induced cAMP production.[2][7][8] Other signaling pathways, including those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK), have also been implicated in CTR signaling, and are consequently inhibited by sCT(8-32).[8][9][10]

Signaling Pathway Diagram

Caption: sCT(8-32) antagonizes agonist-induced Gαs-cAMP signaling.

Quantitative Data on sCT(8-32) Antagonism

The potency of sCT(8-32) as an antagonist is typically quantified by its pA2 or pKB value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in an agonist's concentration-response curve.

| Receptor/Cell Line | Assay | Agonist | pA2 / pKB (Mean ± SEM) | Reference |

| LLC-PK1 cells (porcine kidney) | Plasminogen activator release | Salmon Calcitonin | 7.31 | [2] |

| UMR-106-06 cells (rat osteosarcoma) | cAMP production | Salmon Calcitonin | 7.81 | [2] |

| Fetal rat long bone | Bone resorption assay | Salmon Calcitonin | Potent Antagonist | [2] |

| TtT/GF cells (pituitary folliculo-stellate) | cAMP accumulation | Rat Calcitonin | Strong Inhibition at 100 nM | [8] |

| Rat Perfused Pancreas | Insulin release inhibition | Amylin | Reversed inhibition at 10 µM | [4] |

Detailed Experimental Protocols

Radioligand Binding Assay for Calcitonin Receptors

This protocol is adapted from methodologies described for CGRP and calcitonin receptor binding assays.[11][12][13]

Objective: To determine the binding affinity (Ki) of sCT(8-32) for the calcitonin receptor.

Materials:

-

Cell membranes from cells expressing the calcitonin receptor (e.g., HEK293T cells transfected with the human calcitonin receptor).

-

Radioligand: [¹²⁵I]-labeled salmon calcitonin or a suitable antagonist like [¹²⁵I-Tyr]CGRP(8-37).[13]

-

Unlabeled sCT(8-32) for competition.

-

Binding Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: e.g., ice-cold PBS.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of unlabeled sCT(8-32).

-

In siliconized polypropylene tubes, add 50 µL of binding buffer, 50 µL of radioligand at a fixed concentration (typically at its Kd), 50 µL of varying concentrations of unlabeled sCT(8-32) or buffer (for total binding), and 50 µL of a high concentration of unlabeled agonist (e.g., 1 µM salmon calcitonin) for non-specific binding.

-

Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

-

Incubate at a controlled temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters under vacuum, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of sCT(8-32) from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This protocol is based on methodologies for measuring cAMP in response to GPCR activation.[6][7][14]

Objective: To determine the potency (pA2 or pKB) of sCT(8-32) in antagonizing agonist-induced cAMP production.

Materials:

-

Whole cells expressing the receptor of interest (e.g., COS-7 or HEK293S cells transiently transfected with the receptor).[6][7]

-

Stimulation Buffer: e.g., DMEM containing 0.1% BSA.

-

Phosphodiesterase inhibitor: e.g., 1 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Agonist (e.g., salmon calcitonin or rat amylin).

-

sCT(8-32).

-

cAMP assay kit (e.g., HTRF, ELISA, or RIA-based).

Procedure:

-

Seed cells in a multi-well plate (e.g., 96-well) and grow to desired confluency.

-

Wash cells with stimulation buffer.

-

Pre-incubate cells with stimulation buffer containing IBMX for 30 minutes at 37°C.

-

To measure antagonist activity, add varying concentrations of sCT(8-32) to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Add varying concentrations of the agonist to the wells (creating a dose-response curve for the agonist in the presence of different fixed concentrations of the antagonist).

-

Incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions (e.g., by adding ethanol or a specific lysis reagent).

-

Measure the intracellular cAMP concentration using the chosen assay kit.

-

Plot the agonist dose-response curves in the absence and presence of sCT(8-32).

-

Perform a Schild analysis to determine the pA2 or pKB value of sCT(8-32).

Experimental Workflow: cAMP Accumulation Assay

Caption: Workflow for a cAMP accumulation antagonist assay.

Conclusion

Salmon calcitonin fragment (8-32) is an indispensable pharmacological tool for the study of calcitonin and amylin receptor biology. Its well-defined mechanism as a competitive antagonist of Gαs-coupled signaling allows for the precise investigation of the physiological and pathophysiological roles of these peptide hormone systems. The experimental protocols outlined herein provide a robust framework for researchers to quantify its antagonistic properties and further explore the intricacies of the calcitonin receptor family.

References

- 1. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. N-terminal truncation of salmon calcitonin leads to calcitonin antagonists. Structure activity relationship of N-terminally truncated salmon calcitonin fragments in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Effect of (8-32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pharmacological discrimination of calcitonin receptor: receptor activity-modifying protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor activity-modifying protein-dependent impairment of calcitonin receptor splice variant Δ(1–47)hCT(a) function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. d-nb.info [d-nb.info]

- 11. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assays for calcitonin receptors (Journal Article) | OSTI.GOV [osti.gov]

- 13. Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. endocrinologia.org.mx [endocrinologia.org.mx]

Salmon Calcitonin (8-32): A Technical Guide to its Application as a Selective Amylin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of salmon Calcitonin (8-32) (sCT(8-32)) as a potent and selective antagonist of the amylin receptor. Amylin, a pancreatic hormone co-secreted with insulin, plays a crucial role in glucose homeostasis by regulating gastric emptying, suppressing glucagon secretion, and promoting satiety.[1] Dysregulation of amylin signaling is implicated in metabolic diseases, making the amylin receptor a key therapeutic target. sCT(8-32), a truncated analog of salmon calcitonin, has emerged as a valuable pharmacological tool for investigating the physiological functions of endogenous amylin and for the development of novel therapeutics. This document details the molecular interactions, binding affinities, and functional antagonism of sCT(8-32) at the amylin receptor subtypes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction to the Amylin Receptor System

The amylin receptor (AMY) is a heterodimeric G protein-coupled receptor (GPCR) composed of the calcitonin receptor (CTR) complexed with a receptor activity-modifying protein (RAMP).[1][2][3] Three distinct RAMPs (RAMP1, RAMP2, and RAMP3) can associate with the CTR to form three pharmacologically distinct amylin receptor subtypes: AMY₁, AMY₂, and AMY₃, respectively.[3][4] This association with RAMPs is critical for conferring high affinity for amylin.[4] The calcitonin gene-related peptide (CGRP) receptor is similarly formed by the calcitonin receptor-like receptor (CLR) in complex with RAMP1.[4][5] The structural homology between amylin and CGRP results in some cross-reactivity of ligands at their respective receptors.[4]

Amylin receptor activation primarily couples to the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][6] Downstream signaling can also involve other pathways, including the activation of protein kinase A (PKA) and mitogen-activated protein kinases (MAPK) such as ERK1/2.

Salmon Calcitonin (8-32) as a Selective Amylin Receptor Antagonist

Salmon Calcitonin (8-32) is a peptide fragment corresponding to amino acid residues 8 through 32 of salmon calcitonin. It has been widely characterized as a high-affinity, competitive antagonist of the amylin receptor.[7][8][9] Its utility stems from its ability to selectively block the effects of amylin with a notable degree of specificity over related receptors, such as the calcitonin and CGRP receptors.

Mechanism of Action

sCT(8-32) competitively binds to the amylin receptor, preventing the binding of the endogenous agonist, amylin. This blockade inhibits the conformational changes in the receptor necessary for G protein activation and subsequent downstream signaling cascades, such as cAMP production. The N-terminally truncated structure of sCT(8-32) is crucial for its antagonist activity, as the N-terminal region of full-length amylin and calcitonin is required for receptor activation.

Quantitative Data: Binding Affinity and Antagonist Potency

The following tables summarize the quantitative data for sCT(8-32) and related compounds at the amylin, CGRP, and calcitonin receptors. These values are compiled from various studies to provide a comparative overview.

Table 1: Binding Affinity (Ki in nM) of sCT(8-32) and Other Ligands at Amylin and CGRP Receptors

| Compound | Amylin Receptor (Nucleus Accumbens) | CGRP Receptor (SK-N-MC cells) | Reference |

| sCT(8-32) | ~1-10 nM (IC₅₀) | >1000 nM (IC₅₀) | [10] |

| AC187 | ~0.5-1 nM (IC₅₀) | ~100-200 nM (IC₅₀) | [10][11] |

| CGRP(8-37) | ~100-500 nM (IC₅₀) | ~1-10 nM (IC₅₀) | [10] |

Note: IC₅₀ values are presented as approximations from graphical data where exact Ki values were not provided. The specific amylin receptor subtype may influence binding affinity.

Table 2: Antagonist Potency (pKB) of sCT(8-32) and Other Antagonists at Rat Amylin and Calcitonin Receptors

| Antagonist | rCT(a) Receptor | rAMY₁(a) Receptor | rAMY₃(a) Receptor | Reference |

| sCT(8-32) | 8.3 ± 0.1 | 8.2 ± 0.1 | 8.3 ± 0.1 | [12] |

| AC187 | 8.2 ± 0.1 | 8.5 ± 0.1 | 8.4 ± 0.1 | [12] |

| rαCGRP(8-37) | < 6.0 | 7.2 ± 0.1 | 7.0 ± 0.1 | [12] |

pKB is the negative logarithm of the antagonist's equilibrium dissociation constant (KB). A higher pKB value indicates greater antagonist potency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize sCT(8-32) as an amylin receptor antagonist.

Radioligand Binding Assay

Objective: To determine the binding affinity of sCT(8-32) for the amylin receptor.

Materials:

-

Cell membranes prepared from tissues or cells expressing amylin receptors (e.g., rat nucleus accumbens, or transfected cell lines like COS-7 or HEK293).

-

Radioligand: ¹²⁵I-labeled rat amylin.

-

Competitor: sCT(8-32) and other unlabeled ligands.

-

Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgSO₄, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and gamma counter.

Procedure:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of ¹²⁵I-amylin (final concentration ~20-50 pM), and 50 µL of varying concentrations of sCT(8-32) (or other competitors).

-

To determine non-specific binding, add a high concentration of unlabeled amylin (e.g., 1 µM) to a set of wells.

-

Initiate the binding reaction by adding 50 µL of cell membrane preparation (20-50 µg of protein).

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ and subsequently the Ki value.

cAMP Functional Assay

Objective: To measure the ability of sCT(8-32) to antagonize amylin-induced cAMP production.

Materials:

-

Cells expressing amylin receptors (e.g., COS-7 cells transiently transfected with CTR and a RAMP).[12]

-

Agonist: Rat amylin.

-

Antagonist: sCT(8-32).

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 1 mM IBMX (a phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar).

Procedure:

-

Seed the cells in a 96-well plate and grow to 80-90% confluency.

-

Wash the cells with HBSS.

-

Pre-incubate the cells with varying concentrations of sCT(8-32) in stimulation buffer for 15-30 minutes at 37°C.

-

Add a fixed concentration of rat amylin (typically the EC₈₀) to the wells and incubate for a further 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Construct a dose-response curve for the antagonist and calculate the IC₅₀. The Schild regression analysis can be used to determine the pA₂ value, a measure of antagonist potency.

In Vivo Models: Insulin Secretion in Perfused Rat Pancreas

Objective: To assess the in vivo efficacy of sCT(8-32) in antagonizing the effects of amylin on insulin secretion.[8][13]

Materials:

-

Male Wistar rats.

-

Perfusion medium: Krebs-Henseleit buffer supplemented with dextran and bovine serum albumin.

-

Glucose, amylin, and sCT(8-32).

-

Pancreas perfusion apparatus.

-

Insulin radioimmunoassay (RIA) kit.

Procedure:

-

Anesthetize the rat and surgically isolate the pancreas.

-

Cannulate the celiac artery and portal vein and connect the pancreas to the perfusion apparatus.

-

Perfuse the pancreas with the perfusion medium at a constant flow rate.

-

After an equilibration period, infuse glucose to stimulate insulin secretion.

-

Co-infuse amylin to observe its inhibitory effect on glucose-stimulated insulin secretion.

-

In a separate set of experiments, co-infuse sCT(8-32) with amylin and glucose to determine if the inhibitory effect of amylin is reversed.[8]

-

Collect the perfusate at regular intervals and measure the insulin concentration using an RIA kit.

-

Analyze the data to compare insulin secretion profiles under different conditions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Amylin receptor signaling pathway and antagonism by sCT(8-32).

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a functional cAMP antagonism assay.

Conclusion

Salmon Calcitonin (8-32) is a well-validated and highly selective antagonist of the amylin receptor, making it an indispensable tool for research in metabolism, neuroscience, and pharmacology. Its ability to potently block amylin-mediated signaling allows for the precise dissection of the physiological and pathophysiological roles of the amylin system. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for the effective application of sCT(8-32) in a research and drug development setting. The continued use of sCT(8-32) and related antagonists will undoubtedly contribute to a deeper understanding of amylin receptor biology and the development of novel therapeutics for metabolic disorders.

References

- 1. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. amylin receptor signaling pathway Gene Ontology Term (GO:0097647) [informatics.jax.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Effect of (8-32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

The Discovery and History of Salmon Calcitonin Fragments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of salmon calcitonin (sCT) and its fragments. Since its identification, sCT has been a subject of intense research due to its high potency in regulating calcium homeostasis, making it a valuable therapeutic agent for metabolic bone diseases. This document details the pivotal experiments that elucidated the structure-activity relationships of sCT fragments, summarizing key quantitative data on their receptor binding and biological activity. Furthermore, it provides detailed experimental protocols for the core assays used in calcitonin research and visualizes the key signaling pathways and experimental workflows through diagrams. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with calcitonin and related peptides.

Introduction: The Dawn of a Potent Hypocalcemic Agent

In the early 1960s, a second calcium-regulating hormone, named calcitonin, was discovered. This hormone was found to be released in response to hypercalcemia and worked by lowering plasma calcium levels.[1] While calcitonin is produced by the C-cells of the thyroid gland in mammals, researchers turned their attention to other species.[1] The isolation of calcitonin from salmon proved to be a significant breakthrough.[1] Salmon calcitonin (sCT), a 32-amino acid peptide, was found to be remarkably more potent and have a longer half-life than its human counterpart.[2][3] This discovery paved the way for its therapeutic use in conditions such as Paget's disease, hypercalcemia, and postmenopausal osteoporosis.[2][4][5][6]

The primary structure of sCT features a disulfide bridge between cysteine residues at positions 1 and 7, forming a seven-amino-acid ring at the N-terminus, and a C-terminal prolinamide.[2] These structural features are crucial for its biological activity. The enhanced potency of sCT compared to human calcitonin (hCT) is attributed to its higher resistance to degradation and a stronger binding affinity for the calcitonin receptor (CTR).[6]

Unraveling Structure-Activity Relationships: The Role of sCT Fragments

The quest to understand the potent biological activity of salmon calcitonin led researchers to synthesize and study various fragments of the peptide. These investigations were crucial in identifying the specific regions of the molecule responsible for receptor binding and activation.

N-Terminal Truncations: From Agonists to Antagonists

Early studies focused on the role of the N-terminal region of sCT. It was discovered that sequential removal of amino acids from the N-terminus led to a gradual loss of agonist activity. Fragments with minor truncations acted as partial agonists. However, a significant finding was that the fragment sCT(8-32), lacking the initial seven amino acids, acted as a potent competitive antagonist of the calcitonin receptor.[7] This pivotal discovery demonstrated that the N-terminal ring is essential for receptor activation, while the C-terminal portion is primarily responsible for receptor binding.

Further studies on N-terminally truncated fragments, such as Nα-acetyl-sCT-(8-32)-NH2, confirmed their high-affinity antagonistic properties in various in vitro assays, including cAMP production and bone resorption assays.[2] These findings proposed the existence of two distinct domains within the sCT sequence: an activation domain within residues 3-6 and a binding domain comprising residues 9-32.[2]

C-Terminal Modifications and Alanine Scanning

Research into the C-terminal region and the individual contribution of amino acid residues has further refined our understanding of sCT's interaction with its receptor. Alanine-scanning mutagenesis, where individual amino acids are replaced by alanine, has been instrumental in identifying critical residues for receptor binding. These studies have highlighted the importance of specific amino acids in the C-terminal half of sCT for its high-affinity interaction with the extracellular domain of the calcitonin receptor. For instance, residues such as Threonine-25 (Thr25), Threonine-27 (Thr27), Glycine-28 (Gly28), and Proline-32 (Pro32) have been identified as crucial for binding to the CTR extracellular domain.[8]

Quantitative Analysis of Salmon Calcitonin Fragments

The biological activity of salmon calcitonin and its fragments has been quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of the receptor binding affinities and functional potencies of different sCT analogs.

Table 1: Receptor Binding Affinity of Salmon Calcitonin and its Fragments

| Peptide Fragment | Cell Line/Receptor Preparation | Assay Type | Binding Affinity (Ki/IC50/pA2) | Reference |

| Salmon Calcitonin (sCT) | T47D cells | Radioligand Competition Binding | IC50: ~0.0005 µM | [9] |

| Human Calcitonin (hCT) | T47D cells | Radioligand Competition Binding | IC50: >0.021 µM | [9] |

| sCT(8-32) | UMR-106-06 cells | Functional Antagonism (cAMP) | pA2 = 7.81 | [2][7] |

| Nα-acetyl-sCT-(8-32)-NH2 | LLC-PK1 cells | Functional Antagonism (Plasminogen Activator Release) | pA2 = 7.31 | [2] |

Table 2: Functional Activity (cAMP Accumulation) of Salmon Calcitonin and Analogs

| Peptide | Cell Line | Assay Type | Potency (EC50) | Reference |

| Salmon Calcitonin (sCT) | HEK293 cells expressing rat C1a CTR | cAMP Accumulation | EC50: ~29.6 pM | [10] |

| Salmon Calcitonin (sCT) | U2OS cells expressing human CT(a)R | cAMP Accumulation | EC50: 7.2 ± 1.2 x 10-12 M | [7] |

| Human Calcitonin (hCT) | U2OS cells expressing human CT(a)R | cAMP Accumulation | EC50: 5.0 ± 1.3 x 10-12 M | [7] |

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays used to characterize the biological activity of salmon calcitonin and its fragments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of unlabeled ligands (e.g., sCT fragments) to the calcitonin receptor by measuring their ability to compete with a radiolabeled ligand.

-

Cell Culture: Human breast cancer cell line T47D, which endogenously expresses the calcitonin receptor, is cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[11]

-

Membrane Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.

-

Binding Assay:

-

Incubate a fixed amount of cell membrane preparation with a constant concentration of radiolabeled salmon calcitonin (e.g., 125I-sCT) and varying concentrations of the unlabeled competitor peptide.

-

The incubation is typically carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA) for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C or room temperature).

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of sCT or its fragments to stimulate the production of cyclic AMP (cAMP), a key second messenger in the calcitonin receptor signaling pathway.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the rat C1a isoform of the calcitonin receptor are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and a selection antibiotic at 37°C in a humidified atmosphere of 5% CO2.[10][12]

-

Assay Protocol:

-

Seed the cells into 24- or 96-well plates and allow them to adhere overnight.

-

Wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 10-30 minutes) to prevent cAMP degradation.[10]

-

Add varying concentrations of sCT or its fragments to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C.[10]

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

-

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve. The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis.

In Vivo Hypocalcemic Activity Assay

This in vivo assay assesses the biological potency of sCT and its fragments by measuring their ability to lower blood calcium levels in an animal model.

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.[13] The animals are housed under standard laboratory conditions with free access to food and water.

-

Experimental Procedure:

-

Fast the rats for approximately 18 hours before the experiment, with water provided ad libitum.[13]

-

Anesthetize the rats (e.g., with an intraperitoneal injection of ketamine/xylazine).[13]

-

Administer a single dose of sCT or its fragment via a specific route (e.g., subcutaneous or intravenous injection).

-

Collect blood samples at various time points post-injection (e.g., 0, 1, 2, 4, and 6 hours).

-

Separate the serum or plasma by centrifugation.

-

-

Calcium Measurement: Measure the total or ionized calcium concentration in the serum or plasma samples using a calcium-specific electrode or a colorimetric assay kit.[13]

-

Data Analysis: Calculate the percentage decrease in blood calcium levels from the baseline (time 0) for each treatment group. The potency of the fragments can be compared based on the magnitude and duration of the hypocalcemic effect.

Signaling Pathways and Experimental Workflows

The biological effects of salmon calcitonin are mediated through its interaction with the calcitonin receptor, a G protein-coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the primary signaling pathway and a typical experimental workflow for studying sCT fragments.

Caption: Calcitonin Receptor Signaling Pathway.

References

- 1. Identification of key components in the irreversibility of salmon calcitonin binding to calcitonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-terminal truncation of salmon calcitonin leads to calcitonin antagonists. Structure activity relationship of N-terminally truncated salmon calcitonin fragments in vitro and in vivo. | Sigma-Aldrich [merckmillipore.com]

- 3. T47D Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bmglabtech.com [bmglabtech.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. N-terminal truncation of salmon calcitonin leads to calcitonin antagonists. Structure activity relationship of N-terminally truncated salmon calcitonin fragments in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of High Affinity Calcitonin Analog Fragments Targeting Extracellular Domains of Calcitonin Family Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Item - Mean EC50 values and amplitude of response for cAMP concentration-response curves in Figure 8A. - Public Library of Science - Figshare [plos.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. Induction of calcitonin receptor expression by glucocorticoids in T47D human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Preparation and Characterization of Salmon Calcitonin–biotin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Salmon Calcitonin (8-32): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmon Calcitonin (sCT), a 32-amino acid polypeptide hormone, is a potent inhibitor of osteoclastic bone resorption and plays a crucial role in calcium homeostasis. The truncated analogue, salmon Calcitonin (8-32) [sCT(8-32)], lacking the N-terminal seven residues, has been instrumental in structure-activity relationship studies and serves as a valuable antagonist for both calcitonin (CT) and amylin receptors.[1][2] This technical guide provides an in-depth analysis of the structural features of sCT(8-32), summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

I. Structural Analysis

The three-dimensional structure of sCT(8-32) has been elucidated through various biophysical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies reveal a flexible molecule with a propensity to adopt ordered secondary structures, particularly when interacting with its receptor.

X-ray Crystallography

The crystal structure of a truncated analogue of salmon calcitonin, [BrPhe22]sCT(8–32), in complex with the extracellular domain of the human calcitonin receptor (CTR) has been determined to a resolution of 2.1 Å.[3][4] This structure provides critical insights into the receptor-bound conformation of the peptide.

A key feature of the receptor-bound [BrPhe22]sCT(8–32) is the presence of a type II β-turn, encompassing residues Gly28 to Thr31.[3][4] The remainder of the peptide adopts a largely extended conformation when interacting with the receptor's extracellular domain.

| Parameter | Value | Reference |

| PDB ID | 5II0 | [5] |

| Resolution | 2.10 Å | [5] |

| Method | X-ray Diffraction | [5] |

| Key Secondary Structure | Type II β-turn (Gly28-Thr31) | [3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR studies on the full-length salmon calcitonin have shown that in membrane-mimicking environments, such as methanol-water mixtures or in the presence of SDS micelles, the central region of the peptide (residues 8-22) forms a distinct α-helix.[6][7][8] The C-terminal segment is typically more flexible, existing in an extended conformation or a loose loop.[6][7] While specific high-resolution structural data for the isolated sCT(8-32) fragment in solution is less common, the foundational studies on the full-length peptide provide the basis for understanding its conformational tendencies.

| Technique | Key Findings for sCT (relevant to the 8-32 region) | Reference |

| 2D NMR in 90% MeOH-H₂O | α-helical segment from Val-8 through Tyr-22. C-terminal segment in an extended conformation. | [6] |

| 2D NMR in TFE/H₂O | The core of the peptide between residues 8 and 22 assumes an α-helix like structure. The C-terminal decapeptide folds back toward the core, forming a loose loop. | [7] |

| 2D NMR in SDS micelles | An α-helix from Thr-6 through Tyr-22. The C-terminal decapeptide forms a loop folded back toward the helix. | [8] |

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a valuable tool for assessing the secondary structure content of peptides in solution. Studies on salmon calcitonin in various solvent systems, such as methanol/water and trifluoroethanol/water mixtures, indicate the adoption of a significant α-helical structure, with estimates of up to 40-48% helical content for the full-length peptide.[9] This supports the findings from NMR that the 8-22 region has a strong helical propensity.

| Environment | Observed Secondary Structure | Helical Content (%) | Reference |

| Trifluoroethanol (TFE)/water | α-helix | ~40% for full-length sCT | [10] |

| Methanol/water | α-helix | Up to 40-48% for full-length sCT | [9] |

II. Functional Analysis: Receptor Binding

Salmon Calcitonin (8-32) is a well-characterized antagonist of the calcitonin and amylin receptors.[1][2] Its binding affinity has been determined in various cell systems using radioligand binding assays.

| Receptor | Cell Line | Assay Type | Radioligand | IC₅₀ / Kᵢ (nM) | Reference |

| Calcitonin Receptor | HEK-293 cells expressing rat C1a CTR | Competition Binding | ¹²⁵I-sCT | IC₅₀ = 15 | [11][12] |

| Amylin Receptor | MCF-7 cells | Competition Binding | ¹²⁵I-human amylin | Kᵢ = 1.24 ± 0.54 | [13] |

| Calcitonin Receptor | T-47D cells | Competition Binding | ¹²⁵I-sCT | IC₅₀ ≈ 0.5 | [6] |

III. Signaling Pathways

Calcitonin receptors are members of the Class B G protein-coupled receptor (GPCR) family.[3] Upon agonist binding, they primarily couple to Gαs to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[14] They can also couple to Gαq to activate the phospholipase C (PLC) pathway, resulting in the release of intracellular calcium.[14] As an antagonist, sCT(8-32) blocks these downstream signaling events.

IV. Experimental Protocols

X-ray Crystallography of Peptide-Receptor Complex

This protocol provides a general workflow for determining the crystal structure of a peptide-receptor complex, based on the methodology used for the [BrPhe22]sCT(8–32)-CTR ECD structure.[4]

Methodology:

-

Protein Expression and Purification: The extracellular domain (ECD) of the calcitonin receptor is expressed in a suitable system (e.g., E. coli or insect cells) and purified using chromatographic techniques. The peptide analogue is chemically synthesized and purified.

-

Complex Formation and Crystallization: The purified receptor ECD and the peptide are mixed in a specific molar ratio and the complex is further purified. Crystallization is achieved by screening a wide range of conditions using methods like vapor diffusion.

-

Data Collection and Processing: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. The data are then processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.

-

Structure Determination and Refinement: The phase information is obtained, often by molecular replacement using a known structure as a model. An atomic model of the complex is built into the electron density map and refined to best fit the experimental data. The final model is validated for its geometric and stereochemical quality.[4]

NMR Spectroscopy of Peptides in Solution

This protocol outlines the general steps for determining the solution structure of a peptide like sCT(8-32) using NMR spectroscopy.

Methodology:

-

Sample Preparation: The peptide is dissolved in a suitable solvent, often a mixture like 90% H₂O/10% D₂O or in the presence of membrane-mimicking agents like TFE or SDS micelles, to a concentration of 0.5-5 mM.[15][16] The pH is adjusted to be below 7.5 to observe amide protons.[15]

-

NMR Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key 2D experiments include COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).[17]

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

-

Structural Restraint Generation: NOESY spectra provide information about protons that are close in space (< 5 Å), which are used to generate distance restraints. Coupling constants from COSY spectra can be used to determine dihedral angle restraints.

-

Structure Calculation and Refinement: The experimental restraints are used in computational algorithms (e.g., distance geometry or molecular dynamics) to calculate a family of 3D structures consistent with the NMR data. This ensemble of structures is then refined and analyzed.

Circular Dichroism Spectroscopy

This protocol describes the general procedure for analyzing the secondary structure of sCT(8-32) using CD spectroscopy.[18][19]

Methodology:

-

Sample Preparation: A solution of the peptide is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.1-1.0 mg/mL.[18][19] A corresponding buffer blank is also prepared.

-

CD Spectrum Acquisition: The CD spectrum of the buffer blank is first recorded in the far-UV region (typically 190-260 nm) using a quartz cuvette (e.g., 1 mm pathlength).[18] The cuvette is then rinsed, and the peptide sample spectrum is acquired using the same instrument settings.

-

Data Processing: The buffer spectrum is subtracted from the peptide spectrum. The resulting CD signal (in millidegrees) is converted to mean residue ellipticity.

-

Secondary Structure Estimation: The processed CD spectrum is analyzed using deconvolution software to estimate the percentages of different secondary structure elements (α-helix, β-sheet, β-turn, and random coil).

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of sCT(8-32) for the calcitonin receptor.[6][20][21]

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the calcitonin receptor (e.g., T-47D or HEK-293 cells).

-

Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-sCT) is incubated with the cell membranes.

-

Competition: Increasing concentrations of the unlabeled competitor, sCT(8-32), are added to the wells. A control for non-specific binding is included, which contains a high concentration of an unlabeled ligand.

-

Incubation and Separation: The plate is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification and Analysis: The radioactivity retained on the filters is measured. The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration, and the IC₅₀ value is determined by non-linear regression. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol describes a method to assess the antagonistic activity of sCT(8-32) by measuring its effect on agonist-stimulated cAMP production.[14][22][23]

Methodology:

-

Cell Culture: Cells expressing the calcitonin receptor are cultured and seeded into multi-well plates.

-

Compound Addition: The cells are pre-incubated with increasing concentrations of the antagonist, sCT(8-32).

-

Agonist Stimulation: A fixed concentration of an agonist (e.g., full-length sCT) is added to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: The incubation is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available kit (e.g., based on HTRF, ELISA, or bioluminescence).

-

Data Analysis: The cAMP levels are plotted against the concentration of sCT(8-32) to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced cAMP response.

V. Conclusion

The structural and functional analysis of salmon Calcitonin (8-32) has provided invaluable insights into the molecular determinants of calcitonin and amylin receptor binding and antagonism. Its well-defined structure, particularly in the receptor-bound state, and its characterized signaling blockade make it an essential tool for research in endocrinology and drug development for metabolic and bone-related disorders. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of this and related peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Type II Turn of Receptor-bound Salmon Calcitonin Revealed by X-ray Crystallography* | Semantic Scholar [semanticscholar.org]

- 4. Type II Turn of Receptor-bound Salmon Calcitonin Revealed by X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Solution structure of salmon calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tools.thermofisher.cn [tools.thermofisher.cn]

- 12. joe.bioscientifica.com [joe.bioscientifica.com]

- 13. joe.bioscientifica.com [joe.bioscientifica.com]

- 14. GloSensor™ cAMP Assay Protocol [promega.jp]

- 15. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 16. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 17. chem.uzh.ch [chem.uzh.ch]

- 18. americanpeptidesociety.org [americanpeptidesociety.org]

- 19. benchchem.com [benchchem.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. cosmobio.co.jp [cosmobio.co.jp]

In Vivo Effects of Salmon Calcitonin (8-32) on Insulin Release: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth analysis of the in vivo effects of salmon Calcitonin (8-32) (sCT(8-32)) on insulin release. It details the underlying mechanisms, experimental methodologies, and quantitative outcomes based on preclinical research.

Executive Summary

Salmon Calcitonin (8-32) is a truncated peptide fragment that acts as a potent and selective antagonist of the amylin receptor. Amylin, a peptide hormone co-secreted with insulin from pancreatic β-cells, functions as a negative feedback regulator of insulin secretion. By blocking the inhibitory action of endogenous amylin, sCT(8-32) has been demonstrated to enhance glucose-stimulated insulin release in vivo. This guide synthesizes key findings, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes the involved signaling pathways and workflows.

Mechanism of Action: Amylin Receptor Antagonism

The primary mechanism by which sCT(8-32) influences insulin release is through its antagonism of the amylin receptor on pancreatic β-cells. Amylin receptors are heterodimeric G protein-coupled receptors (GPCRs), consisting of the calcitonin receptor (CTR) complexed with a receptor activity-modifying protein (RAMP), typically RAMP1 or RAMP3 in the context of amylin signaling.[1][2][3]

Endogenous amylin binds to these receptors, activating an inhibitory G protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] Reduced cAMP levels are associated with a decrease in protein kinase A (PKA) activity, which ultimately dampens the exocytosis of insulin-containing granules. Some evidence also suggests that amylin can induce membrane hyperpolarization of the β-cell, further contributing to the inhibition of insulin secretion.[6]

sCT(8-32) competitively binds to the amylin receptor, preventing endogenous amylin from exerting its inhibitory effects. This blockade leads to a disinhibition of the insulin secretion pathway, resulting in a potentiation of glucose-stimulated insulin release.[7][8]

Signaling Pathway Diagram

Caption: Amylin receptor signaling in pancreatic β-cells and antagonism by sCT (8-32).

Quantitative Data on Insulin Release

The most direct in vivo evidence for the effect of sCT(8-32) on insulin secretion comes from studies using the isolated perfused rat pancreas model. The data clearly demonstrates a potentiation of glucose-stimulated insulin secretion in the presence of the antagonist.

| Experimental Condition | Agent(s) and Concentration | Effect on Glucose-Stimulated Insulin Release | Quantitative Change | Significance | Reference |

| Potentiation | sCT (8-32) at 10 µM | Potentiation of insulin response to 7 mM glucose | 2.5-fold increase | P < 0.05 | [7][8] |

| Potentiation (Incremental Area) | sCT (8-32) at 10 µM | Increased total insulin secreted over 15 min | 44.4 ± 10 ng vs. 18.6 ± 3.9 ng (control) | P < 0.05 | [9] |

| Antagonism of Amylin | Amylin at 75 pM | Inhibition of glucose-induced insulin release | ~80% inhibition | - | [7][8] |

| Reversal of Inhibition | Amylin (75 pM) + sCT (8-32) (10 µM) | Reversal of amylin-induced inhibition | ~80% reversal | P < 0.05 | [7][8] |

| Specificity vs. CGRP | CGRP at 75 pM | Inhibition of glucose-induced insulin release | ~70% inhibition | - | [7][8] |

| Specificity vs. CGRP | CGRP (75 pM) + sCT (8-32) (10 µM) | No significant effect on CGRP-induced inhibition | Not statistically significant | - | [7][8] |

Experimental Protocols

Perfused Rat Pancreas Model

This in situ model allows for the direct assessment of pancreatic secretion without the influence of systemic hormonal and neural factors.[10]

Objective: To determine the effect of sCT(8-32) on glucose-stimulated insulin secretion.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit buffer (pH 7.4) containing: NaCl (115 mM), KCl (4.7 mM), CaCl2 (2.6 mM), KH2PO4 (1.19 mM), MgSO4·7H2O (1.19 mM), NaHCO3 (24.9 mM).

-

Perfusion medium supplements: 4% (w/v) Dextran T-70, 0.5% (w/v) Bovine Serum Albumin (BSA), 3.2 mM glucose.

-

Gas mixture: 95% O2 / 5% CO2.

-

Test substances: Glucose, salmon Calcitonin (8-32), rat amylin.

-

Peristaltic pump and perfusion apparatus.

-

Insulin Radioimmunoassay (RIA) kit.

Procedure:

-

Animal Preparation: Anesthetize rats according to approved institutional protocols.

-

Surgical Isolation: Perform a laparotomy to expose the pancreas. Surgically isolate the pancreas, cannulating the celiac artery (for inflow) and the portal vein (for outflow).

-

Perfusion Setup: Transfer the isolated pancreas to a perfusion chamber maintained at 37°C. Begin perfusion with the Krebs-Henseleit buffer at a constant flow rate (e.g., 4 mL/min).

-

Stabilization: Allow the preparation to stabilize for a 30-minute period, collecting the effluent to establish a basal secretion rate.

-

Experimental Infusion:

-

Control Group: Following stabilization, switch the perfusion medium to one containing 7 mM glucose for a 25-minute stimulation period.

-

sCT (8-32) Group: Following stabilization, infuse sCT (8-32) at a concentration of 10 µM for 10 minutes. Then, switch to a medium containing both 7 mM glucose and 10 µM sCT (8-32) for a 25-minute stimulation period.

-

-

Sample Collection: Collect effluent samples at regular intervals (e.g., every minute) throughout the stabilization and experimental periods.

-

Analysis: Centrifuge the collected samples to remove any particulate matter and store the supernatant at -20°C until analysis. Measure insulin concentrations in the effluent using a standard RIA.

-

Data Calculation: Calculate the rate of insulin secretion (e.g., ng/min) and the total incremental area under the curve during the stimulation period.

Experimental Workflow Diagram

Caption: Workflow for the perfused rat pancreas experiment.

Implications for Research and Drug Development

The ability of salmon Calcitonin (8-32) to potentiate glucose-stimulated insulin release by antagonizing endogenous amylin highlights the amylin receptor as a significant target for modulating β-cell function.[7][8] This has several implications:

-

Therapeutic Potential: For conditions characterized by inadequate insulin secretion but preserved β-cell mass, amylin antagonists could serve as a novel therapeutic class to enhance insulin release.

-

Research Tool: sCT(8-32) is an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of endogenous amylin in glucose homeostasis.

-

Drug Design: The structure of sCT(8-32) can serve as a template for the development of more potent, selective, and pharmacokinetically favorable small molecule or peptide-based amylin receptor antagonists.

References

- 1. Amylin Receptor: A Common Pathophysiological Target in Alzheimer’s Disease and Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Amylin Receptor: A Common Pathophysiological Target in Alzheimer’s Disease and Diabetes Mellitus [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Inhibition of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amylin (islet amyloid polypeptide) inhibition of insulin release in the perfused rat pancreas: implication of the adenylate cyclase/cAMP system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amylin modulates beta-cell glucose sensing via effects on stimulus-secretion coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of (8-32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of (8–32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat | Semantic Scholar [semanticscholar.org]

- 9. scispace.com [scispace.com]

- 10. Measurement of Insulin Secretion Using Pancreas Perfusion in the Rodent | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Salmon Calcitonin (8-32) and its Relation to CGRP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of salmon Calcitonin (8-32) [sCT(8-32)] and its intricate relationship with Calcitonin Gene-Related Peptide (CGRP). We delve into the molecular interactions, receptor binding profiles, and signaling pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Introduction: A Tale of Two Peptides

Calcitonin (CT) and Calcitonin Gene-Related Peptide (CGRP) are structurally related peptide hormones that play crucial roles in various physiological processes. While calcitonin is primarily involved in calcium homeostasis and bone metabolism[1][2][3], CGRP is a potent vasodilator implicated in nociception and has emerged as a key player in the pathophysiology of migraine[4][5][6].

Salmon calcitonin is notably more potent than its human counterpart[1]. The fragment sCT(8-32) is a truncated version of salmon calcitonin that lacks the first seven N-terminal amino acids. This modification converts the agonist into a high-affinity antagonist of the calcitonin receptor[1][7]. The relationship between sCT(8-32) and CGRP arises from the promiscuity of their receptors, which belong to the Class B G protein-coupled receptor (GPCR) family[2][7].

The pharmacological specificity of these receptors is further modulated by Receptor Activity-Modifying Proteins (RAMPs), which are single-transmembrane domain proteins[1][8]. The calcitonin receptor (CTR) can associate with RAMPs to form amylin (AMY) receptors, for which both sCT(8-32) and CGRP can exhibit affinity[8][9][10]. The CGRP receptor itself is a heterodimer of the Calcitonin Receptor-Like Receptor (CLR) and RAMP1[1][4][5]. This complex interplay of receptors and RAMPs underscores the importance of a detailed understanding of the pharmacology of ligands like sCT(8-32) and CGRP.

Receptor Binding Profiles and Quantitative Data

The interaction of sCT(8-32) and CGRP with their respective and shared receptors has been characterized through various binding and functional assays. The following tables summarize the available quantitative data, providing a comparative overview of their binding affinities and functional potencies.

Table 1: Comparative Binding Affinities (Ki/IC50) of sCT(8-32) and CGRP Analogs at Calcitonin and CGRP Receptors

| Ligand | Receptor | Cell Line/Tissue | Assay Type | Binding Affinity (nM) | Reference |

| αCGRP | CGRP Receptor | SK-N-MC cells | Radioligand Binding | ~0.1-1 | [1] |

| CGRP(8-37) | CGRP Receptor | Various | Radioligand Binding | ~10-fold lower than CGRP | [1] |

| Salmon Calcitonin | CGRP Receptor | Rat Nucleus Accumbens | Radioligand Binding | Lower affinity than CGRP | [11] |

| Salmon Calcitonin (8-32) | Amylin Receptors | COS-7 cells | Functional (cAMP) | Antagonist | [9][10] |

| CGRP(8-37) | Amylin1a Receptor | COS-7 cells | Functional (cAMP) | Weak Antagonist | [9] |

| Salmon Calcitonin | Calcitonin Receptor | Various | Radioligand Binding | High Affinity | [1] |

| IAPP | CGRP Receptor | Rat Nucleus Accumbens | Radioligand Binding | High Affinity | [11] |

Note: Specific Ki/IC50 values for sCT(8-32) at the CGRP receptor are not consistently reported in the literature, though it is generally considered to have low affinity. The table reflects the current understanding based on available data.

Table 2: Functional Potency (EC50/pA2) of CGRP and Antagonism by sCT(8-32) and CGRP(8-37)

| Agonist/Antagonist | Receptor | Cell Line | Assay Type | Functional Potency (Value) | Reference |

| αCGRP | AMY1a Receptor | COS-7 cells | cAMP Accumulation | Potent Agonist | [9] |

| CGRP(8-37) | CGRP Receptor | Various | Functional Assays | pKi 6.5-8.0 | [12] |

| Salmon Calcitonin (8-32) | Amylin Receptors | Various | Functional Assays | Antagonist | [12] |

| Salmon Calcitonin (8-32) | Calcitonin Receptors | Various | Functional Assays | Antagonist | [1][12] |

Signaling Pathways

Both the calcitonin and CGRP receptors are primarily coupled to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP)[2][13][14]. However, coupling to other G proteins, such as Gαq/11, which activates the phospholipase C (PLC) pathway, has also been reported, particularly for the CGRP receptor[2][14].

Calcitonin Receptor Signaling

The binding of calcitonin to its receptor triggers a conformational change that activates the associated Gαs protein. This leads to the production of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, mediating the physiological effects of calcitonin, such as the inhibition of osteoclast activity[15].

CGRP Receptor Signaling

Similar to the calcitonin receptor, the CGRP receptor's activation by CGRP primarily stimulates the Gαs-cAMP pathway[14][16]. The resulting increase in cAMP and PKA activation leads to various cellular responses, including vasodilation[14]. Additionally, the CGRP receptor can couple to Gαi/o, inhibiting adenylyl cyclase, or Gαq/11, activating the PLC pathway and leading to an increase in intracellular calcium[14].

Experimental Protocols

Radioligand Binding Assay for CGRP Receptors

This protocol describes a competitive binding assay to determine the affinity of unlabeled ligands, such as sCT(8-32), for the CGRP receptor using a radioactively labeled CGRP analog.

Materials:

-

Cell membranes expressing CGRP receptors (e.g., from SK-N-MC cells)

-

[125I]-CGRP (radioligand)

-

Unlabeled ligands: sCT(8-32), CGRP, CGRP(8-37)

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[17]

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

GF/C filter plates pre-soaked in 0.3% polyethyleneimine (PEI)[17]

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled ligands (e.g., sCT(8-32), CGRP) in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or a high concentration of unlabeled CGRP (for non-specific binding).

-

50 µL of the diluted unlabeled test ligand.

-

50 µL of [125I]-CGRP (final concentration typically at or below the Kd).

-

100 µL of cell membrane suspension (protein concentration to be optimized, typically 5-20 µ g/well ).

-

-

Incubate the plate for 60-120 minutes at room temperature with gentle agitation[17].

-

Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filter plate using a cell harvester.

-

Wash the filters three to four times with ice-cold wash buffer[17].

-

Dry the filter plate at 50°C for 30-60 minutes[17].

-

Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor ligand and fit the data using a non-linear regression model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol describes a method to measure the functional activity of ligands at Gαs-coupled receptors by quantifying intracellular cAMP levels.

Materials:

-

Cells expressing the receptor of interest (e.g., HEK293 cells transfected with CTR or CGRPR)

-

Cell culture medium

-

Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX)

-

Agonists (e.g., CGRP) and antagonists (e.g., sCT(8-32))

-

Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled receptors)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Seed the cells in a 96-well or 384-well plate and grow to the desired confluency.

-

On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.

-

For antagonist testing: Pre-incubate the cells with various concentrations of the antagonist (e.g., sCT(8-32)) for 15-30 minutes.

-

Add the agonist (e.g., CGRP) at a concentration that elicits a submaximal response (typically EC80) to the antagonist-treated wells. For agonist dose-response curves, add varying concentrations of the agonist.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

For agonist dose-response: Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 and maximal response.

-

For antagonist dose-response: Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist to determine the IC50. Calculate the pA2 value to quantify the antagonist's potency.

Logical Relationship and Cross-Reactivity

The relationship between sCT(8-32) and CGRP is defined by the overlapping pharmacology of their respective receptor systems. sCT(8-32) is a potent antagonist at the calcitonin receptor and also at amylin receptors, which are formed by the association of the calcitonin receptor with RAMPs[9][10][12]. CGRP can also activate certain amylin receptor subtypes, particularly the AMY1 receptor (CTR + RAMP1)[8][9]. Therefore, sCT(8-32) can indirectly antagonize the effects of CGRP at these shared amylin receptors.

However, sCT(8-32) is generally considered to have low affinity for the canonical CGRP receptor (CLR + RAMP1). Conversely, the CGRP antagonist, CGRP(8-37), is a potent antagonist at the CGRP receptor but has weaker activity at amylin receptors and is inactive at the calcitonin receptor[9][12]. This provides a pharmacological basis for distinguishing between these receptor systems.

Conclusion

The study of salmon Calcitonin (8-32) and its relationship with CGRP provides a fascinating example of the complexity and cross-talk within the calcitonin family of peptides and their receptors. While sCT(8-32) is a selective antagonist for the calcitonin and amylin receptors, its interaction with the CGRP system is primarily indirect, occurring at shared amylin receptor subtypes. A thorough understanding of these interactions, supported by robust quantitative data and well-defined experimental protocols, is essential for the development of selective therapeutics targeting these important physiological pathways. This guide provides a foundational resource for researchers and drug development professionals working in this exciting field.

References

- 1. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcitonin - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. pubs.acs.org [pubs.acs.org]